2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
Description
Historical Development of Thiazolo[3,2-a]Pyrimidine Research
The thiazolo[3,2-a]pyrimidine scaffold emerged as a pharmacophoric cornerstone in the late 20th century, with early synthesis routes relying on cyclocondensation reactions between 2-aminothiazoles and β-dicarbonyl compounds. A pivotal advancement occurred in the 1990s when Wichmann et al. demonstrated its utility as a metabotropic glutamate receptor antagonist, highlighting its structural versatility. Subsequent innovations, such as three-component reactions involving 2-aminothiazoline, aldehydes, and ethyl cyanoacetate, enabled efficient access to diverse derivatives. Modern synthetic strategies, including microwave-assisted and one-pot methodologies, have further expanded the scaffold’s accessibility, facilitating the exploration of structure-activity relationships (SAR) for oncology, neurology, and infectious diseases.
Bioisosterism Between Thiazolopyrimidines and Purine Nuclei
Thiazolo[3,2-a]pyrimidines exhibit notable bioisosteric equivalence to purine nuclei, owing to their fused bicyclic architecture and electron-rich nitrogen/sulfur atoms. This mimicry enables interactions with purine-binding enzyme pockets, such as kinases and GTPase-activating proteins. For instance, Zhou et al. demonstrated that thiazolo[3,2-a]pyrimidinones inhibit Bcl-2 family proteins by occupying the BH3 domain—a binding site traditionally targeted by purine-based inhibitors. The sulfur atom in the thiazole ring enhances metabolic stability compared to purines, while the pyrimidinone moiety preserves hydrogen-bonding capacity, critical for target engagement.
Pharmacological Significance of 5H-Thiazolo[3,2-a]Pyrimidines
5H-thiazolo[3,2-a]pyrimidines display broad-spectrum bioactivity, as exemplified by their anticancer, antioxidant, and antimicrobial effects. Khalilpour et al. reported derivatives with potent antioxidant activity (IC~50~ = 8–12 μM in DPPH assays) and cytotoxicity against MCF-7 breast cancer cells (IC~50~ = 6.26 μM). Modifications at positions 5, 6, and 7 modulate selectivity; for example, 7-methyl-5-oxo substituents enhance solubility and membrane permeability, as observed in Bcl-2 inhibitors with sub-micromolar binding affinities. The 5-oxo group further enables keto-enol tautomerism, fostering interactions with catalytic lysine or aspartate residues in target proteins.
Rationale for Phenoxyacetamide Integration with Thiazolopyrimidine Scaffold
The incorporation of 2-(2-fluorophenoxy)acetamide at the N-3 position of the thiazolopyrimidine core merges steric bulk with electronic modulation. The fluorophenoxy group improves lipophilicity (logP ≈ 2.8), enhancing blood-brain barrier penetration for neurological targets, while the acetamide linker provides conformational flexibility for optimal hydrogen bonding. This design mirrors successful analogs like BCL-LZH-40, where aryloxyacetamide side chains increased Bcl-xL affinity by 30-fold compared to unsubstituted derivatives. Fluorine’s electronegativity also mitigates oxidative metabolism, prolonging half-life—a critical factor in chronic disease therapeutics.
Structural and Pharmacokinetic Comparison of Thiazolopyrimidine Derivatives
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-9-20(27)25-17(12-29-21(25)23-13)14-5-4-6-15(10-14)24-19(26)11-28-18-8-3-2-7-16(18)22/h2-10,12H,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOVIFJKVNZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The structure features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The presence of the 2-fluorophenoxy group is significant as fluorinated compounds often exhibit enhanced metabolic stability and biological activity.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Fluorophenoxy Group | Enhances lipophilicity and bioavailability |
| Thiazolo[3,2-a]pyrimidine | Core structure associated with various pharmacological activities |
| Acetamide Linker | Provides flexibility and potential for receptor interaction |
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide exhibit anticonvulsant properties. For instance, studies on related 2-substituted compounds have demonstrated significant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism appears to involve modulation of benzodiazepine receptors, although additional pathways may contribute to its effects .
Antimicrobial Activity
The biological evaluation of similar thiazolo-pyrimidine derivatives has shown promising antibacterial and antifungal activities. For example, compounds in this class have been tested against various pathogens including Staphylococcus aureus and Escherichia coli, often displaying MIC (Minimum Inhibitory Concentration) values in the low microgram range .
Case Studies
- Anticonvulsant Study : A series of 2-substituted phenyl oxadiazoles were synthesized and evaluated for their anticonvulsant activity. One compound demonstrated significant efficacy in reducing seizure frequency in animal models, suggesting that structural modifications can enhance therapeutic potential .
- Antimicrobial Evaluation : Another study focused on thiazole derivatives showed that specific substitutions at the phenyl ring dramatically increased antimicrobial potency against resistant strains, indicating the importance of structural diversity in optimizing biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds provides insights into how modifications can enhance or diminish biological activity. For instance:
- Fluorination : The introduction of fluorine atoms generally increases the lipophilicity and metabolic stability of compounds.
- Aromatic Substitution : Variations in the aromatic rings can lead to changes in receptor binding affinity and selectivity.
Table 2: Summary of Biological Activities Related to Structural Modifications
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased potency and stability |
| Aromatic Substitution | Enhanced receptor interaction |
| Acetamide Linker | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The thiazolo[3,2-a]pyrimidine core distinguishes this compound from related derivatives. For example:
- Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine (): Shares the thiazolo[3,2-a]pyrimidine core but substitutes the acetamide with an acetoxybenzylidene group.
- 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Replaces the thiazolo ring with a pyrimidoindole system. The pyrimidoindole’s planar structure may enhance π-π interactions but reduce metabolic stability due to increased lipophilicity .
Substituent Effects
- 2-Fluorophenoxy vs. Trifluoromethoxy Groups: The 2-fluorophenoxy group in the target compound is less electron-withdrawing than the trifluoromethoxy group in ’s compound. This difference could modulate solubility and membrane permeability .
- Phenylacetamide vs. Hexanamide Backbones : Compounds in (e.g., m, n, o) feature hexanamide backbones with stereochemical complexity, contrasting with the rigid phenylacetamide in the target compound. The latter’s planar structure may favor crystallinity and stability .
Crystallographic and Computational Insights
- Crystal Packing: The torsion angles in (e.g., C5—C2—C3—C4: −106.0°) indicate non-planar conformations, which could influence solubility and bioavailability. The target compound’s fluorine substituent may enforce a more rigid conformation, improving packing efficiency .
- Software Tools : Structural comparisons rely on tools like SHELX (for refinement) and ORTEP-III (for graphical representation), which are widely used in crystallography .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Functional Group Impact
Research Implications
However, further studies are needed to evaluate its biological activity and crystallographic behavior using advanced tools like SHELXL and hydrogen-bonding analysis per Etter’s graph-set methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
